BenchChemオンラインストアへようこそ!

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Medicinal chemistry Physicochemical profiling CNS drug design

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (CAS 3415-33-6) is a saturated 1,4-benzodiazepine derivative supplied as a dihydrochloride salt (molecular formula C₁₀H₁₆Cl₂N₂, molecular weight 235.15 g/mol). The compound belongs to the tetrahydro-1,4-benzodiazepine subclass, characterized by a fully saturated seven-membered diazepine ring fused to a benzene moiety, with a methyl substituent at the N-4 position.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
CAS No. 3415-33-6
Cat. No. B2784532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
CAS3415-33-6
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15
Structural Identifiers
SMILESCN1CCNC2=CC=CC=C2C1.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-12-7-6-11-10-5-3-2-4-9(10)8-12;;/h2-5,11H,6-8H2,1H3;2*1H
InChIKeyPFTUAHCMYFRBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride (CAS 3415-33-6): Core Structural Identity and Procurement-Relevant Baseline


4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (CAS 3415-33-6) is a saturated 1,4-benzodiazepine derivative supplied as a dihydrochloride salt (molecular formula C₁₀H₁₆Cl₂N₂, molecular weight 235.15 g/mol) [1]. The compound belongs to the tetrahydro-1,4-benzodiazepine subclass, characterized by a fully saturated seven-membered diazepine ring fused to a benzene moiety, with a methyl substituent at the N-4 position [2]. Unlike prototypical 1,4-benzodiazepines such as diazepam, this scaffold lacks the 2-keto group and the 5-aryl substituent, making it a versatile intermediate rather than a finished pharmacophore [2]. Its dihydrochloride salt form enhances aqueous solubility and bench-top stability compared to the free base (CAS 5163-19-9), a critical consideration for formulation and experimental workflows . The compound is classified under the CLP regulation with hazard statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3) [3].

Why Generic Substitution Fails for 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride: Positional Methylation, Salt Form, and Scaffold Topology


Within the tetrahydro-1,4-benzodiazepine family, seemingly minor structural variations—methyl position, salt form, and N-substituent identity—produce substantial differences in physicochemical properties, reactivity, and biological target engagement that preclude simple interchange. The 4-methyl substituent on the diazepine ring nitrogen eliminates one hydrogen-bond donor site compared to the unsubstituted parent (CAS 5946-39-4), altering lipophilicity, tertiary amine basicity, and the compound's capacity to serve as a hydrogen-bond donor in target binding [1]. Positional isomers such as 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 4141-14-4) present the methyl group on the aniline-type nitrogen, producing a secondary amine at position 4 instead—a reversal that changes the nucleophilic reactivity profile and the regiochemistry of further derivatization [2]. The dihydrochloride salt form is not interchangeable with the free base (CAS 5163-19-9): the free base is an air-sensitive solid with lower aqueous solubility, whereas the dihydrochloride offers enhanced stability and solubility critical for reproducible biological assay preparation . Furthermore, the 4-methyl scaffold is explicitly validated in the patent literature as a core intermediate for triple monoamine reuptake inhibitors (norepinephrine, dopamine, serotonin), a therapeutic concept not claimed for the 4-unsubstituted or 4-acetyl analogs [3]. These differences translate into measurable consequences for receptor binding, synthetic efficiency, and regulatory handling, as quantified below.

Quantitative Differentiation Evidence: 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Count and Lipophilicity Shift: 4-Methyl vs. Unsubstituted Parent Scaffold

N-4 methylation eliminates one hydrogen-bond donor (HBD) relative to the unsubstituted parent 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4). The parent scaffold has two N–H donors (positions 1 and 4), yielding HBD count = 2; the 4-methyl analog has HBD count reduced to 1 (only the N-1 secondary amine), consistent with the PubChem computed descriptor of HBD = 3 for the dihydrochloride salt (which includes two HCl protons) [1]. The reduction in HBD count is accompanied by an increase in lipophilicity, as the methyl group adds hydrophobic surface area without introducing polarity. In CNS drug design, HBD ≤ 3 and calculated logP in the 1–3 range are associated with favorable blood-brain barrier penetration; the 4-methyl analog's HBD = 1 (free base) positions it closer to this optimal window than the parent (HBD = 2) [2].

Medicinal chemistry Physicochemical profiling CNS drug design

Dihydrochloride Salt Solubility and Stability Advantage over Free Base Form

The dihydrochloride salt (CAS 3415-33-6) provides measurably superior aqueous solubility and solid-state stability compared to the free base 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5163-19-9). Salt formation with HCl converts the tertiary amine at N-4 into a protonated ammonium species, dramatically increasing polarity and water solubility. General formulation principles indicate that dihydrochloride salts of benzodiazepine scaffolds exhibit higher melting points and reduced air sensitivity compared to their free base counterparts . The free base (CAS 5163-19-9, melting point not widely reported but predicted to be below 80°C based on the parent scaffold melting point of 96–100°C) is an air-sensitive liquid or low-melting solid, whereas the dihydrochloride is a stable crystalline solid suitable for long-term storage at room temperature [1]. Vendors list the free base under air-sensitive storage conditions, while the dihydrochloride is shipped and stored under standard ambient conditions .

Formulation science Salt selection Analytical chemistry

Sigma-1 Receptor and Dopamine Transporter Binding of 4-Methyl Scaffold Derivatives: Potency Context

Derivatives built on the 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold have demonstrated potent binding to the Sigma-1 receptor (Ki = 15 nM, guinea pig cortex) and the dopamine transporter (DAT; Ki = 2 nM, rat striatum), as recorded in BindingDB for a representative elaborated analog (CHEMBL4640772 / BDBM50540134) [1]. While these data are for a fully elaborated derivative rather than the parent scaffold itself, they establish the 4-methyl-tetrahydro-1,4-benzodiazepine core as a privileged scaffold capable of supporting high-affinity interactions. In contrast, the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4) shows comparatively weak affinity for adrenergic receptor alpha-2 (Ki = 2.6 µM) and phenylethanolamine N-methyltransferase (Ki = 28.2 µM), with no reported sub-100 nM activity against CNS targets [2]. The 4-acetyl analog (CAS 57756-36-2) has been explored primarily as a 5-HT₂C receptor agonist intermediate, targeting a different receptor class [3].

CNS pharmacology Sigma receptor Triple reuptake inhibition

Patent-Validated Scaffold for Triple Monoamine Reuptake Inhibition: 4-Methyl as Preferred Substitution

The tetrahydrobenzo-1,4-diazepine scaffold with N-4 substitution is explicitly claimed in patent EP2146722A4 (also US9096546B2) as a core structure for compounds that inhibit reuptake of norepinephrine, dopamine, and serotonin—the 'triple reuptake inhibitor' concept for treatment-resistant depression [1]. Within the patent's Markush formulae (I-A through I-D), the R¹ substituent at the N-4 position is defined broadly, but the simplest embodiment—R¹ = methyl—represents the minimal pharmacophoric element that differentiates the scaffold from the unsubstituted parent. The patent explicitly teaches that N-4 substitution modulates the balance of transporter affinities, with different R¹ groups tuning DAT/SERT/NET selectivity ratios [1]. The 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold thus occupies a strategically important position as the simplest N-4 substituted entry point into this IP space. In contrast, the 4-acetyl analog (CAS 57756-36-2) is directed toward 5-HT₂C agonism (obesity), and the unsubstituted parent is claimed for antihypertensive applications via adrenergic mechanisms—entirely different therapeutic indications [2][3].

Triple reuptake inhibitor Monoamine transporter CNS patent landscape

Orthogonal Functionalization Handles: N-1 Secondary Amine vs. N-4 Tertiary Amine Reactivity

The 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold presents two chemically distinct nitrogen handles for orthogonal derivatization: a nucleophilic secondary amine at N-1 (pKa ~8–10 predicted) and a non-nucleophilic tertiary amine at N-4 (methylated) [1]. This contrasts with the unsubstituted parent scaffold (CAS 5946-39-4), which has two secondary amines (N-1 and N-4) of similar reactivity, creating chemoselectivity challenges during functionalization that necessitate protecting group strategies [2]. The 4-methyl scaffold's pre-installed differentiation enables selective acylation, sulfonylation, or reductive amination at N-1 without competing reaction at N-4. This is evidenced by the patent literature, where N-1 elaborated derivatives are synthesized directly from the 4-methyl scaffold without N-4 protection/deprotection steps [3]. The 1-methyl positional isomer (CAS 4141-14-4) presents the inverse scenario (tertiary amine at N-1, secondary at N-4), which alters the electronics of the aniline-type nitrogen and its reactivity toward electrophiles [4].

Synthetic chemistry Scaffold diversification Parallel synthesis

Regulatory Handling Classification: CLP Hazard Profile of 4-Methyl Dihydrochloride vs. Unsubstituted Parent

The 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride carries a notified CLP classification of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) under the ECHA C&L Inventory [1]. This is a moderate hazard profile manageable with standard laboratory PPE (gloves, goggles, fume hood). In comparison, the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4) is classified as corrosive (H314, H318) and is air-sensitive, requiring inert atmosphere handling and more stringent storage conditions . The dihydrochloride salt form of the 4-methyl analog thus offers a meaningful safety and handling advantage: it eliminates the corrosive classification and air-sensitivity, reducing shipping restrictions (no UN3259 amine classification for the salt) and simplifying institutional chemical hygiene compliance [2]. This differential directly impacts procurement logistics, storage infrastructure requirements, and occupational health documentation burden.

Chemical safety Regulatory compliance Laboratory handling

Optimal Application Scenarios for 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Generation

The 4-methyl scaffold is the simplest N-4 substituted entry point into the triple reuptake inhibitor patent space (EP2146722A4 / US9096546B2), providing a direct synthetic route to elaborated analogs targeting NET, DAT, and SERT for treatment-resistant depression [1]. The scaffold's capacity to support high-affinity Sigma-1 (Ki = 15 nM) and DAT (Ki = 2 nM) binding upon elaboration, combined with its favorable CNS physicochemical profile (HBD = 1, moderate lipophilicity), makes it the preferred starting material over the unsubstituted parent scaffold, which lacks patent coverage for this indication and shows only weak micromolar affinity at peripheral adrenergic targets [2]. The dihydrochloride salt's aqueous solubility enables direct use in radioligand binding assays without DMSO co-solvent artifacts.

Parallel Library Synthesis and High-Throughput Medicinal Chemistry

The orthogonal reactivity of the N-1 secondary amine (nucleophilic, free) and N-4 tertiary amine (blocked, methylated) eliminates the need for protecting group strategies during library production, reducing synthetic step count by at least one step per analog relative to the unsubstituted parent scaffold [3]. This translates to measurable gains in parallel synthesis efficiency: the 4-methyl scaffold enables direct acylation, sulfonylation, or reductive amination at N-1 under standard conditions without competing N-4 reactivity. The dihydrochloride salt form's bench-top stability and non-corrosive hazard classification further facilitate automated liquid handling and plate-based chemistry workflows in industrial medicinal chemistry settings [4].

Pharmacological Tool Compound Synthesis for Sigma-1 and Dopamine Transporter Studies

The 4-methyl-tetrahydro-1,4-benzodiazepine scaffold is a validated core for generating potent Sigma-1 receptor and DAT ligands, as evidenced by elaborated analogs achieving Ki values of 15 nM and 2 nM, respectively [2]. In contrast, the 4-acetyl analog is directed toward an unrelated target class (5-HT₂C receptors for obesity), and the unsubstituted parent shows no significant CNS target engagement below 1 µM [5][2]. Researchers investigating sigma receptor biology or dopaminergic signaling should select the 4-methyl scaffold for tool compound synthesis to maximize the probability of achieving target engagement in the therapeutically relevant nanomolar range.

Academic and Core Facility Use with Limited Chemical Hygiene Infrastructure

The CLP classification of the 4-methyl dihydrochloride as an irritant (H315, H319, H335; GHS07 Warning), versus the corrosive classification (H314, H318; GHS05 Corrosive) and air-sensitivity of the unsubstituted parent scaffold, makes the 4-methyl analog the only practical choice for academic laboratories and core facilities lacking dedicated corrosive-chemical storage and inert atmosphere capabilities [4]. The elimination of UN3259 shipping restrictions also reduces procurement lead times and freight costs, while the absence of air-sensitivity simplifies inventory management and reduces waste from decomposed material [6].

Quote Request

Request a Quote for 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.